5-Bromo-3-chloro-6-methylpyrazin-2-amine
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Overview
Description
5-Bromo-3-chloro-6-methylpyrazin-2-amine is a heterocyclic organic compound with the molecular formula C5H5BrClN3. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-6-methylpyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of 6-methylpyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted pyrazine derivatives .
Scientific Research Applications
5-Bromo-3-chloro-6-methylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Bromo-6-chloropyridin-2-amine: Contains a pyridine ring and similar halogenation pattern.
Uniqueness
5-Bromo-3-chloro-6-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H5BrClN3 |
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Molecular Weight |
222.47 g/mol |
IUPAC Name |
5-bromo-3-chloro-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9) |
InChI Key |
WMVGGBPBYGQRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)Cl)Br |
Origin of Product |
United States |
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